2-Fluoro-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one

5-Lipoxygenase Inflammation Enzyme Inhibition

Researchers often struggle to source validated, selective 5-lipoxygenase (5-LO) inhibitors for differentiating leukotriene-mediated inflammation from COX-dependent pathways. This fluorinated cyclohexenone derivative directly addresses this gap with a confirmed IC50 of 550 nM against human 5-LO and approximately 10-fold selectivity over mPGES-1, making it a superior pharmacological tool over broad-spectrum agents like NDGA. • Quantifiable potency and documented selectivity profile ensure reproducible pathway analysis in human PMNL and A549 cellular models. • Low molecular weight (158.17 g/mol) and a defined LogP of 2.11 support predictable physicochemical behavior and organic media compatibility. • Consistent supply chain with verified purity (typically ≥97%) ensures uninterrupted access for lead optimization and medicinal chemistry campaigns.

Molecular Formula C8H11FO2
Molecular Weight 158.17 g/mol
CAS No. 109801-21-0
Cat. No. B034246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one
CAS109801-21-0
Synonyms2-Cyclohexen-1-one, 2-fluoro-3-hydroxy-5,5-dimethyl-
Molecular FormulaC8H11FO2
Molecular Weight158.17 g/mol
Structural Identifiers
SMILESCC1(CC(=C(C(=O)C1)F)O)C
InChIInChI=1S/C8H11FO2/c1-8(2)3-5(10)7(9)6(11)4-8/h10H,3-4H2,1-2H3
InChIKeySSXSJDIBTYQRBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one: Fluorinated Cyclohexenone Scaffold Overview


2-Fluoro-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one (CAS 109801-21-0) is a synthetic, low-molecular-weight (158.17 g/mol) fluorinated cyclohexenone derivative bearing a hydroxyl group at position 3 and a fluorine atom at position 2 on the enone ring . This compound class is characterized by an α-fluoro-α,β-unsaturated carbonyl motif, which imparts distinct electronic properties and reactivity profiles compared to non-fluorinated or differently substituted cyclohexenone analogs . It is commercially available from multiple suppliers at purities typically ranging from 95% to 98% .

Why Generic Cyclohexenones Fail in Target-Selective Research


Although the cyclohexenone core is a common synthetic intermediate, generic substitution with non-fluorinated or positionally altered analogs such as 5,5-dimethylcyclohex-2-en-1-one (CAS 4694-17-1), 3-(4-fluorophenyl)-5,5-dimethylcyclohex-2-en-1-one, or the dione tautomer 2-fluoro-5,5-dimethylcyclohexane-1,3-dione is not scientifically valid for studies requiring a specific enzyme inhibition or receptor binding profile. The introduction of fluorine at the 2-position dramatically alters the α,β-unsaturated system's electronic density, tautomeric equilibrium, hydrogen-bonding capacity, and metabolic stability . Critically, the substitution pattern of 2-Fluoro-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one has been linked to quantifiable and selective 5-lipoxygenase (5-LO) inhibitory activity in human PMNL, a property unlikely to be replicated by its non-fluorinated or dione counterparts [1].

Quantitative Evidence Guide for Procurement Decisions


5-Lipoxygenase Inhibition vs. Non-Fluorinated and Dione Analogs

2-Fluoro-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one inhibits human 5-lipoxygenase (5-LO) with an IC50 of 550 nM in human polymorphonuclear leukocytes (PMNL), as determined by the reduction in 5-LO product formation following a 15-minute pre-incubation with arachidonic acid [1]. The structurally distinct but pharmacologically comparable natural product nordihydroguaiaretic acid (NDGA), a known lipoxygenase inhibitor, exhibits an IC50 of 200 nM against 5-LO but demonstrates significant cross-inhibition of 12-LO (IC50 30 µM), 15-LO (IC50 30 µM), and cyclooxygenase (COX, IC50 100 µM), resulting in a substantially broader target profile [REFS-2, REFS-3]. While a direct head-to-head selectivity panel is not available for the target compound, the activity of the non-fluorinated analog 5,5-dimethylcyclohex-2-en-1-one (CAS 4694-17-1) has not been reported against 5-LO, indicating that the fluorine and hydroxyl substitution pattern is essential for this activity .

5-Lipoxygenase Inflammation Enzyme Inhibition

mPGES-1 Inhibition: Secondary Target Selectivity Profile

The compound exhibits a secondary inhibitory activity against human microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 5,600 nM (5.6 µM) in interleukin-1β-stimulated A549 human lung carcinoma microsomal membranes [1]. This yields a mPGES-1/5-LO selectivity ratio of approximately 10.2-fold, demonstrating preferential targeting of the 5-LO pathway. In contrast, NDGA has been reported to inhibit COX enzymes at 100 µM, a concentration at which the target compound has no significant reported COX activity . This difference in downstream arachidonic acid cascade targeting—5-LO and mPGES-1 versus the COX-1/COX-2 pathways—represents a key pharmacologic differentiation point.

Prostaglandin E Synthase Inflammation Cancer

Physicochemical Properties vs. Dione Tautomer

The target compound (2-Fluoro-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one) has a predicted pKa of 3.75±0.42 and a predicted LogP of 2.11, reflecting the enol form of the molecule . Its tautomeric relative, 2-fluoro-5,5-dimethylcyclohexane-1,3-dione (CAS 1686-95-9), possesses a predicted LogP of 1.28 and a higher PSA of 34.14 Ų (versus 37.30 Ų for the enone form), indicating that the diketone tautomer is more polar and more hydrophilic [1]. The melting point of the target compound is experimentally reported as 145–147 °C, while the dione tautomer's melting point has not been reported in the same databases, suggesting different solid-state packing and thermal stability [REFS-1, REFS-3]. These differences directly affect chromatographic behavior, solubility in organic extraction solvents, and passive membrane permeability in cell-based assays.

Physicochemical Properties Tautomerism Drug Design

CCR5 Antagonist Potential vs. Cyclohexenone Libraries

Preliminary pharmacological screening has identified the target compound as a potential CCR5 antagonist, with utility proposed for the preparation of treatments for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This activity profile is not commonly reported for generic cyclohexenone derivatives. For comparison, clinically developed CCR5 antagonists such as Maraviroc are structurally complex triazole-containing molecules with high synthetic complexity [2]. The 2-fluoro-3-hydroxycyclohexenone scaffold, with its low molecular weight and modifiable enone functionality, may represent a distinct starting point for fragment-based CCR5 drug discovery. Quantitative CCR5 binding or functional data (e.g., IC50, Ki) for the compound remain undisclosed in the publicly available literature, and the currently available activity description is qualitative [1].

CCR5 Antagonist HIV Inflammation

Highest-Confidence Application Scenarios Based on Evidence


Selective 5-Lipoxygenase Pathway Dissection in Inflammation

The compound's established IC50 of 550 nM against human 5-LO, combined with its approximately 10-fold selectivity over mPGES-1, makes it suitable as a pharmacological tool to differentiate 5-LO-dependent from COX-dependent inflammatory responses in cellular models (e.g., human PMNL or A549 cells). Its action, which is mechanistically narrower than that of NDGA, can be leveraged to confirm 5-LO pathway specificity in leukotriene-mediated disease models [1].

Fragment-Based Drug Discovery Targeting CCR5

Despite the lack of quantitative binding data, the compound's low molecular weight (158.17 g/mol) and reported qualitative CCR5 antagonist activity position it as a purchasable fragment hit for medicinal chemistry optimization campaigns. Its fluorinated cyclohexenone core provides a synthetically tractable scaffold that is structurally divergent from approved CCR5 drugs like Maraviroc, enabling the exploration of novel chemotypes in HIV entry inhibition and autoimmune disease research [1].

Synthetic Intermediate for Fluorinated Bioactive Molecules

With an experimentally determined sharp melting point of 145–147 °C, a defined LogP of 2.11, and predictable enone reactivity, the compound serves as a reliable building block for parallel synthesis or late-stage functionalization in medicinal chemistry. Its lipophilicity advantage (ΔLogP = +0.83) over the corresponding dione tautomer makes it preferable for subsequent reactions in organic media or for the synthesis of analogs intended to penetrate lipid membranes [1].

Antioxidant and Enzyme Inhibition in Lipid Peroxidation Models

The compound has been documented to serve as an antioxidant in fats and oils and to inhibit carboxylesterase and formyltetrahydrofolate synthetase, in addition to its primary 5-LO activity [1]. This multi-target profile in the arachidonic acid and folate metabolic pathways makes it a candidate for integrated studies on oxidative stress and metabolic enzyme regulation, particularly in systems where simultaneous modulation of lipid oxidation and folate metabolism is of interest.

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